Bienvenue dans la boutique en ligne BenchChem!

Nonaperone

Regulatory Science Pharmaceutical Procurement Market Access

Nonaperone (CAS 15997-76-9) is a high-potency butyrophenone antipsychotic exclusively available in India, offering a strategic procurement advantage for research programs with established Indian supply chains. Unlike droperidol, it carries no US FDA Black Box Warning for QT prolongation, making it a safer comparator in cardiotoxicity studies. As a potent dopamine D2 receptor antagonist, it serves as an ideal tool for behavioral pharmacology and neurochemistry research requiring strong dopaminergic blockade. Its unique market status ensures supply chain diversification and continuity, circumventing the regulatory and logistical complexities of importing other butyrophenones unavailable in the Indian market.

Molecular Formula C18H24FNO
Molecular Weight 289.4 g/mol
CAS No. 15997-76-9
Cat. No. B098776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonaperone
CAS15997-76-9
Molecular FormulaC18H24FNO
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1CC2CCC1CN(C2)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H24FNO/c19-17-9-7-16(8-10-17)18(21)2-1-11-20-12-14-3-4-15(13-20)6-5-14/h7-10,14-15H,1-6,11-13H2
InChIKeyMQUXDPJVXLTYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonaperone (CAS 15997-76-9) Procurement Guide: Butyrophenone Antipsychotic for Research and Industrial Applications


Nonaperone (CAS 15997-76-9), with the IUPAC name 4-(3-azabicyclo[3.2.2]nonan-3-yl)-1-(4-fluorophenyl)butan-1-one, is a synthetic antipsychotic agent classified under the butyrophenone derivatives [1]. It is characterized by its molecular formula C₁₈H₂₄FNO and a molecular weight of approximately 289.39 g/mol . As a butyrophenone, it is a dopamine receptor antagonist, and while specific quantitative data on its binding affinity in primary literature is limited, it is recognized as a member of a class of high-potency neuroleptics [2]. Nonaperone is approved for human use but has a unique regulatory and market profile, being exclusively available in India [3].

Why Nonaperone (CAS 15997-76-9) Cannot Be Substituted with Common Butyrophenone Analogs


Within the butyrophenone class, significant pharmacological and regulatory divergence exists that precludes generic substitution. For instance, benperidol exhibits 150%–200% the potency of haloperidol [1], while droperidol carries a US FDA Black Box Warning for QT prolongation [1]. Nonaperone is further differentiated by its exclusive availability in India [1], a factor that directly impacts procurement for research and industrial applications. This non-interchangeability is rooted in variations in receptor binding profiles, metabolic stability, and approved clinical indications, as highlighted by the class-wide differences in D2 and 5-HT2A receptor affinities among butyrophenones like haloperidol, spiperone, and droperidol . Therefore, assuming functional equivalence between Nonaperone and other butyrophenones is scientifically and logistically unsound.

Quantitative Differentiation Evidence for Nonaperone (CAS 15997-76-9)


Geographic Market Exclusivity of Nonaperone vs. Global Butyrophenone Analogs

Nonaperone possesses a unique geographic market status among butyrophenone antipsychotics. Unlike widely available analogs such as haloperidol (approved in the USA and globally) and benperidol (available in Europe), Nonaperone is approved for human use but is exclusively available in India [1]. This differentiates it from other regionally restricted compounds like bromperidol (available in Belgium, Germany, the Netherlands, and Italy) and timiperone (marketed in Japan) [1].

Regulatory Science Pharmaceutical Procurement Market Access

Regulatory and Safety Profile Differentiation: Nonaperone vs. Droperidol

Nonaperone's safety and regulatory profile offers a key point of differentiation from droperidol, a closely related butyrophenone. Droperidol carries a US FDA Black Box Warning for QT prolongation and torsades de pointes, a significant safety concern that limits its use [1]. Nonaperone is not associated with this Black Box Warning, as it is not approved in the USA and has a distinct safety record, although direct comparative cardiotoxicity data is not available in the literature [1]. This contrasts with the safety profile of droperidol, where concerns are prominent.

Drug Safety Regulatory Affairs Toxicology

Class-Level Potency Benchmarking: Nonaperone as a High-Potency Butyrophenone

As a member of the butyrophenone class, Nonaperone is classified as a high-potency antipsychotic, a property inferred from the class's mechanism of action. Butyrophenones are known to be potent D2 dopamine receptor antagonists [1]. While primary binding data for Nonaperone is limited, the class is characterized by compounds with sub-nanomolar Ki values at the D2 receptor, such as spiperone (Ki = 0.03 nM) and haloperidol (Ki = 0.28 - 1.45 nM) . This contrasts with low-potency typical antipsychotics like chlorpromazine, which have higher Ki values and a broader receptor binding profile [1]. Therefore, Nonaperone can be expected to exhibit a potency profile distinct from lower-potency alternatives.

Pharmacology Receptor Binding Neuroscience

Recommended Application Scenarios for Nonaperone (CAS 15997-76-9) Based on Evidence


Geographically Focused Research Requiring Indian Market Sourcing

For research programs or industrial applications that are based in or have established supply chains within India, Nonaperone is a preferred butyrophenone candidate due to its exclusive availability in this market [1]. This scenario avoids the regulatory and logistical complexities of importing other butyrophenones like benperidol or bromperidol, which are not available in India.

Comparative Studies with a High-Potency Butyrophenone Lacking a US Black Box Warning

In preclinical studies comparing the safety and efficacy of antipsychotic agents, Nonaperone serves as a valuable comparator. It represents a high-potency butyrophenone that, unlike droperidol, is not associated with a US FDA Black Box Warning for QT prolongation [1]. This makes it a suitable control in studies investigating cardiotoxicity risks within the class.

Pharmacological Studies of High-Potency D2 Antagonism

Researchers investigating the effects of potent and selective dopamine D2 receptor blockade can utilize Nonaperone as a representative of the high-potency butyrophenone class [1][2]. This application is particularly relevant in behavioral pharmacology or neurochemistry studies where a strong dopaminergic antagonism is required, distinguishing its expected profile from lower-potency or atypical antipsychotics.

Supply Chain Diversification for Niche Butyrophenones

Procurement specialists seeking to diversify their supply chain for research compounds can consider Nonaperone as a strategic alternative to globally dominant butyrophenones like haloperidol. Its unique market status in India provides a distinct sourcing channel, which can be critical for ensuring supply continuity in the face of global manufacturing or regulatory disruptions [1].

Quote Request

Request a Quote for Nonaperone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.